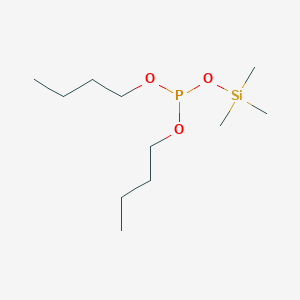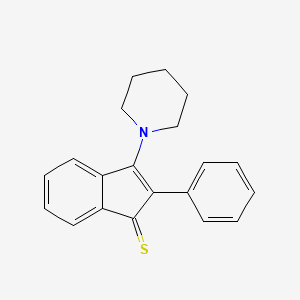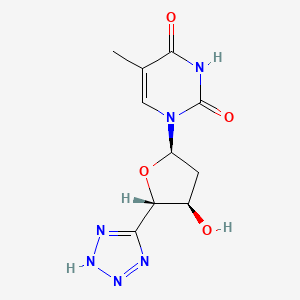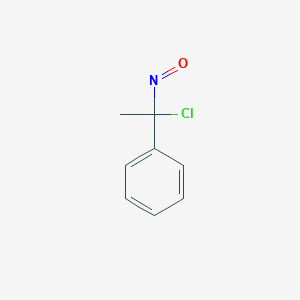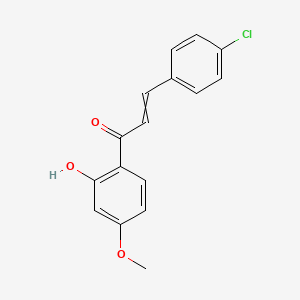
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester is a chemical compound with the molecular formula C10H14ClN2O3PS. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester typically involves the reaction of 6-chloro-3-pyridazinol with diethyl phosphorochloridothioate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: The chlorine atom in the pyridazinyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphorothioate oxides.
Reduction: Phosphine oxides.
Substitution: Various substituted pyridazinyl derivatives.
Scientific Research Applications
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions. The phosphorothioate group plays a crucial role in this interaction, as it can form strong bonds with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Similar structure but with a phenyl group instead of a chloro group.
Azamethiphos: Contains a similar phosphorothioate group but with different substituents.
Uniqueness
Phosphorothioic acid, O-(6-chloro-3-pyridazinyl) O,O-diethyl ester is unique due to the presence of the 6-chloro-3-pyridazinyl group, which imparts distinct chemical and biological properties. This makes it particularly effective in applications such as pesticide production, where specific interactions with biological targets are crucial.
Properties
CAS No. |
53605-01-9 |
|---|---|
Molecular Formula |
C8H12ClN2O3PS |
Molecular Weight |
282.69 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)oxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H12ClN2O3PS/c1-3-12-15(16,13-4-2)14-8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
KKJUYGAMHFXJST-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

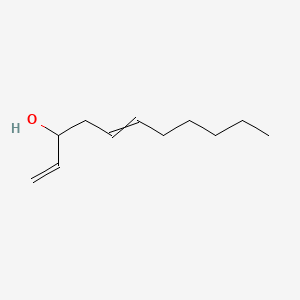
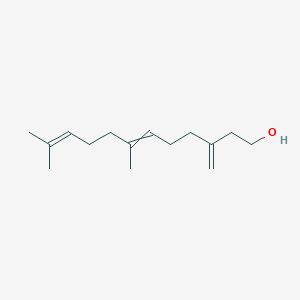
![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
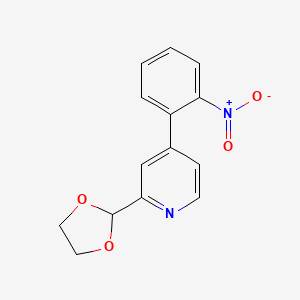
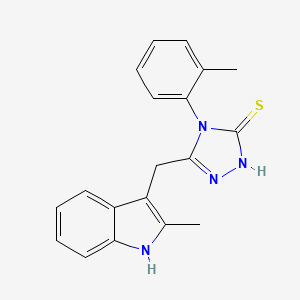
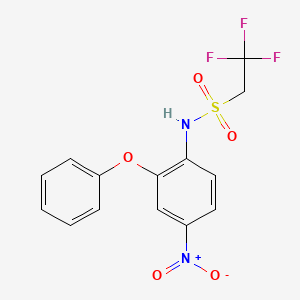
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
